Imidazo[5,1-a]isoquinoline
Description
Imidazo[5,1-a]isoquinoline is a type of organic compound that belongs to the class of isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo[c]pyridine .
Synthesis Analysis
The synthesis of imidazo[5,1-a]isoquinolines has been a subject of intense research. An efficient and practical strategy for the synthesis of five types of imidazo[5,1-a]isoquinolines has been reported via Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . The structural and substituted diversity at the 5- or 6-position can be precisely controlled by the α-diazoketoester coupling partners .Molecular Structure Analysis
The molecular structure of imidazo[5,1-a]isoquinoline is complex and involves a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure . The exact structure can vary depending on the specific type of imidazo[5,1-a]isoquinoline and its synthesis process .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[5,1-a]isoquinolines typically involve a [4+2] annulation of 2-arylimidazoles and α-diazoketoesters . This process is catalyzed by Cp*RhIII . The structural and substituted diversity at the 5- or 6-position can be precisely controlled by the α-diazoketoester coupling partners .Future Directions
The future directions in the research of imidazo[5,1-a]isoquinoline could involve further exploration of its synthesis methods, expanding its structural and substituted diversity, and investigating its potential biological activities . Additionally, green methods that support contemporary environmental and safety improvements could be a focus .
properties
IUPAC Name |
imidazo[5,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-9(3-1)5-6-13-8-12-7-11(10)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVXICQEZRMZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482063 | |
Record name | Imidazo[5,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[5,1-a]isoquinoline | |
CAS RN |
234-61-7 | |
Record name | Imidazo[5,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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